molecular formula C15H28N2O4 B12067082 tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate

tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate

Cat. No.: B12067082
M. Wt: 300.39 g/mol
InChI Key: LXYRDHJNNFZWBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate can be synthesized through several methods. One common route involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Mechanism of Action

The mechanism of action of tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of compounds that do. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate is unique due to its specific structure, which combines a Boc-protected amine with a piperidine ring. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

ditert-butyl 4-aminopiperidine-1,4-dicarboxylate

InChI

InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(16)7-9-17(10-8-15)12(19)21-14(4,5)6/h7-10,16H2,1-6H3

InChI Key

LXYRDHJNNFZWBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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